molecular formula C6H11O5P B3055563 1-(Methacryloyloxy)ethylphosphonic acid CAS No. 65514-03-6

1-(Methacryloyloxy)ethylphosphonic acid

Cat. No.: B3055563
CAS No.: 65514-03-6
M. Wt: 194.12 g/mol
InChI Key: CBZAFUQHFQWPEK-UHFFFAOYSA-N
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Description

1-(Methacryloyloxy)ethylphosphonic acid (CAS 65514-03-6) is a high-purity, functional methacrylate monomer of significant interest in advanced materials science. Its molecular structure integrates a polymerizable methacryloyl group with a phosphonic acid functional group, enabling it to participate in free-radical polymerization while providing strong, reactive sites for interaction with various substrates. This dual functionality makes it a valuable building block for creating innovative polymers and hybrid materials. In dental materials research, this monomer and its structural analogues are extensively investigated for use in self-etching adhesive primers. Studies have demonstrated that such phosphonic acid-based monomers can effectively demineralize dental hard tissues to form micro-retentive surfaces and chemically interact with calcium in hydroxyapatite, creating a stable and durable bond at the resin-tooth interface . Furthermore, research indicates these monomers can exhibit inhibitory activity against matrix metalloproteinases (MMPs), enzymes that contribute to the degradation of the hybrid layer in dental restorations, thereby potentially enhancing the longevity of adhesive bonds . Beyond dentistry, this compound serves as a key precursor in the synthesis of advanced hydrogels. Its phosphonic acid group imparts high hydrophilicity and ion-exchange capabilities, which are exploited in the development of superabsorbent polymers (SAPs) for agricultural applications. These hydrogels can act as efficient water and nutrient reservoirs in soil, helping to reduce water consumption and improve plant growth conditions . The monomer's ability to be incorporated into crosslinked networks, sometimes alongside other phosphorus-containing monomers like bis[2-(methacryloyloxy)ethyl] phosphate (BMEP), also facilitates the creation of hydrogels with exceptional adsorption capacities for cationic pollutants like methylene blue from wastewater, highlighting its utility in environmental remediation research . The compound's phosphonic acid group also promotes excellent adhesion to metallic surfaces, making it a candidate for formulating anticorrosion coatings, primers, and protective films . When copolymerized with other monomers, such as silane agents, it can contribute to the formation of dense, hybrid phospho-silicate networks that enhance coating adhesion and provide a barrier against corrosion . This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylprop-2-enoyloxy)ethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O5P/c1-4(2)6(7)11-5(3)12(8,9)10/h5H,1H2,2-3H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZAFUQHFQWPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C(=C)C)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619421
Record name {1-[(2-Methylacryloyl)oxy]ethyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65514-03-6
Record name {1-[(2-Methylacryloyl)oxy]ethyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Polymerization Kinetics and Mechanisms of 1 Methacryloyloxy Ethylphosphonic Acid

Free Radical Polymerization (FRP) Studies

Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. The presence of the phosphonic acid group in 1-(methacryloyloxy)ethylphosphonic acid introduces specific behaviors and challenges in FRP.

The homopolymerization of phosphonic acid-containing methacrylates via free radical initiation presents distinct challenges. Attempted bulk homopolymerization of these monomers, initiated with azobisisobutyronitrile (AIBN), has been reported as unsuccessful, often resulting in cross-linked and insoluble polymers. researchgate.netrsc.org This is attributed to the high density of hydrogen bonding and potential for side reactions at elevated temperatures.

However, when conducted in solution, the homopolymerization proceeds more readily. nih.govresearchgate.netresearchgate.net Studies on similar monomers, such as 7-(methacroyloxy)-2-oxo-heptylphosphonic acid, in solvents like methanol (B129727) or dioxane show that polymerization is readily initiated by thermal free radical initiators like AIBN. nih.govresearchgate.net The kinetics of such polymerizations typically follow the ideal model for free radical polymerization with bimolecular termination. researchgate.net The reaction rate shows a dependence on the monomer concentration with an intensity exponent slightly greater than 1, and on the initiator concentration with an exponent of approximately 0.5. nih.govresearchgate.netresearchgate.net A notable characteristic observed in the solution polymerization of some phosphonic acid monomers is the absence of the auto-acceleration (Trommsdorff-Norrish effect), which is typically seen in bulk methacrylate (B99206) polymerization. researchgate.net

To modify polymer properties, this compound is frequently copolymerized with conventional methacrylates. Its reactivity in these systems is a key parameter for controlling copolymer composition.

Copolymerization with Methyl Methacrylate (MMA): The copolymerization of phosphonic acid-bearing methacrylates with Methyl Methacrylate (MMA) has been investigated to determine their relative reactivities. The reactivity ratios (r) indicate the preference of a propagating radical to add a monomer of its own kind versus the comonomer. For several methacrylates containing phosphonic acid groups, the reactivity ratios with MMA are close to 1, suggesting that the monomers have similar reactivities and tend to form random copolymers. nih.gov This is consistent with the general behavior of different methacrylate monomers copolymerizing with each other. nih.gov

Reactivity Ratios for Copolymerization of Phosphonic Acid Methacrylates (M1) with Methyl Methacrylate (M2)
Monomer 1 (M1)r1r2 (rMMA)Reference
10-(methacryloyloxy)-decylphosphonic acid (MDPA)1.010.95 nih.gov
9-(methacryloyloxy)-2-oxo-nonylphosphonic acid1.081.08 researchgate.net
Diethyl 9-(methacryloyloxy)-nonylphosphonate1.021.02 researchgate.net

Copolymerization with 2-Hydroxyethyl Methacrylate (HEMA): The copolymerization with 2-Hydroxyethyl Methacrylate (HEMA) is of interest for creating hydrophilic and functional materials. While extensive data on the free radical copolymerization kinetics are not readily available, the compatibility of the two monomers has been demonstrated in controlled radical polymerization. For instance, well-defined diblock copolymers of a phosphonated methacrylate, dimethyl-(methacryloyloxy)ethyl phosphonate (B1237965), and HEMA have been synthesized, indicating the feasibility of incorporating both monomer units into a single polymer chain. rsc.org

The unique chemical structure of this compound, particularly the phosphonic acid group, provides mechanistic pathways that can lead to enhanced polymerization rates compared to non-functionalized methacrylates.

The phosphonic acid group is a strong hydrogen bond donor and acceptor. This leads to the formation of extensive intermolecular hydrogen-bonding networks. mdpi.commdpi.com These interactions can form dimers or larger aggregates of the monomer in solution. mdpi.com This pre-organization of monomers can act as a template, positioning the methacrylate double bonds in close proximity and favorable orientations for propagation, thus increasing the rate of polymerization. nih.govnih.gov The formation of a hydrogen-bonding network is evidenced by spectroscopic analysis, which shows characteristic broad peaks for the P-OH groups. mdpi.com This strong interaction influences not only polymerization kinetics but also the properties of the resulting polymers. nih.gov

The strong hydrogen bonding significantly increases the viscosity of the monomer and its solutions. nih.gov In many free radical polymerizations, an increase in viscosity leads to a reduction in the termination rate constant, causing an auto-acceleration of the polymerization rate. However, for some phosphonic acid methacrylates in solution, this effect is not observed. researchgate.net The pre-organization of monomers via hydrogen bonding is the more dominant factor influencing the reaction rate. By arranging the monomers prior to polymerization, the entropic barrier to propagation is lowered, facilitating a more efficient reaction. researchgate.net

Mechanistic Insights into Enhanced Polymerization Rates

Controlled Radical Polymerization (CRP) Strategies

To synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures, controlled radical polymerization (CRP) techniques have been employed.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a particularly effective strategy for polymerizing phosphonic acid-containing methacrylates. researchgate.netrsc.org Well-defined homopolymers of (methacryloyloxy)methyl phosphonic acid have been successfully prepared directly via RAFT polymerization. researchgate.netacs.org This method is robust and tolerates the acidic functional group, allowing for the synthesis of polymers with predictable molecular weights and low dispersity. researchgate.net Furthermore, RAFT polymerization has been used to create advanced architectures, such as diblock copolymers of dimethyl-(methacryloyloxy)ethyl phosphonate and 2-hydroxyethyl methacrylate (HEMA). rsc.org

In contrast, Atom Transfer Radical Polymerization (ATRP) has shown limited success for this class of monomers. Attempts to polymerize dimethyl [(methacryloyloxy)methyl]phosphonate via ATRP resulted in very low monomer conversion. rsc.org This is attributed to the ability of the phosphorus-containing monomer to act as a ligand and complex with the copper catalyst, thereby deactivating it and halting the polymerization process. rsc.org

Summary of Controlled Radical Polymerization (CRP) Strategies for Phosphonic Acid Methacrylates
CRP MethodMonomer ExampleOutcomeReason/CommentReference
RAFT(Methacryloyloxy)methyl phosphonic acidSuccessful; well-defined homopolymers and block copolymersTolerates the phosphonic acid group, providing good control over molecular weight and dispersity. researchgate.netrsc.orgrsc.org
ATRPDimethyl [(methacryloyloxy)methyl]phosphonateUnsuccessful; very low conversionThe phosphonate group complexes with the copper catalyst, inhibiting the polymerization. rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for synthesizing polymers with complex architectures from a wide array of functional monomers. researchgate.netmdpi.com It enables control over molecular weight and results in narrow molecular weight distributions. mdpi.com

The success of RAFT polymerization heavily relies on the appropriate selection of a chain transfer agent (CTA). mdpi.com For acrylate (B77674) and methacrylate monomers, dithioesters are a commonly used category of RAFT agents. mdpi.comresearchgate.net Specifically, dithiobenzoates are popular due to the excellent control they offer over molecular weight distribution and end-group fidelity for 1,1-disubstituted monomers. researchgate.net For the polymerization of a related monomer, dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), dithioester CTAs have been successfully used to synthesize polymers with good control over molecular weight. researchgate.netrsc.org The controlled synthesis of poly((methacryloyloxy)methyl phosphonic acid) has also been achieved in a single step via RAFT, demonstrating the stability of the phosphonic acid functional group during this process. researchgate.net

A key advantage of RAFT polymerization is the ability to produce polymers with predetermined molecular weights and low dispersity (Đ), a measure of the uniformity of polymer chain lengths. mdpi.comnih.gov In the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), a precursor to the phosphonic acid monomer, polymers with molecular weights ranging from 8,000 to 24,000 g·mol⁻¹ were synthesized with good control. researchgate.netrsc.org Another study involving the RAFT copolymerization of N-(2-hydroxypropyl)methacrylamide (HPMA) and N-methacryloyloxysuccinimide (NMS) yielded polymers with molecular weights from 3,000 to 50,000 Da and low dispersities between 1.1 and 1.3. nih.gov The ratio of monomer to chain transfer agent is a critical factor that is investigated to control the molecular weight of the resulting polymer. nih.gov

Below is a table summarizing representative data for the RAFT polymerization of phosphonated methacrylates, illustrating the control achieved over molecular weight and dispersity.

MonomerChain Transfer Agent (CTA)SolventTarget Mn ( g/mol )Experimental Mn ( g/mol )Dispersity (Đ)
Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1)DithioesterDMF8,000 - 24,000In good agreement with targetLow
N-(2-hydroxypropyl)methacrylamide (HPMA) / N-methacryloyloxysuccinimide (NMS)Not SpecifiedNot Specified3,000 - 50,000In good agreement with target1.1 - 1.3

Solvent polarity has a demonstrable effect on the control of RAFT polymerization. rsc.org In the polymerization of dimethyl(methacryloyloxy)methyl phosphonate, low solvent polarity was found to lead to a low polymerization rate and termination reactions. researchgate.netrsc.org Conversely, very high polarity resulted in a high polymerization rate but also introduced transfer reactions. researchgate.netrsc.org For the polymerization of N-(2-hydroxypropyl) methacrylamide, aprotic solvents negatively affected the process, leading to low conversion and higher polydispersity, which was attributed to hydrogen bonding between polymer chains. researchgate.net

One of the primary challenges in RAFT polymerization is its sensitivity to oxygen, which can inhibit the reaction. nih.govresearchgate.net This necessitates thorough degassing of the reaction mixture. Another common issue is rate retardation, where the polymerization rate decreases at higher concentrations of the chain transfer agent. rsc.org This phenomenon is particularly significant for acrylic and acrylamide (B121943) monomers. rsc.org Achieving high monomer conversion can also be a challenge, sometimes requiring prolonged reaction times. researchgate.net Furthermore, the acidic nature of monomers like this compound can present difficulties, as the acidic groups may need to be protected or the polymerization must be conducted in a suitable pH range to avoid undesirable interactions. whiterose.ac.uk In some cases, the bulk homopolymerization of phosphonic acid-containing acrylate monomers has been unsuccessful, leading to cross-linked polymers. researchgate.net

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for the controlled polymerization of monomers carrying phosphonate and phosphonic acid pendant groups. researchgate.net

The success of ATRP for phosphonated methacrylates depends on the careful optimization of the initiator and the ligand system. For the surface-initiated ATRP of 2-(methacryloyloxy)ethyl 2-(trimethylammonio)ethyl phosphate (B84403), an initiator containing a 2-bromoisobutyrate group was used. researchgate.net The choice of ligand is crucial as it solubilizes the copper catalyst and modulates its reactivity. For photochemically induced ATRP of methacrylates in the presence of air, ligands such as tris(2-pyridylmethyl)amine (B178826) and tris[2-(dimethylamino)ethyl]amine (B34753) have been used with a CuBr₂ catalyst. nih.govresearchgate.net The use of polar solvents like acetonitrile (B52724) or DMF can sometimes eliminate the need for additional ligands as they can act as stabilizing ligands for the catalyst. cmu.edu Optimization of the initiator and ligand system is essential for achieving well-defined polymers with controlled molecular weights and low dispersities. cmu.educmu.edu

The table below provides examples of initiator and ligand systems used in the ATRP of methacrylates.

MonomerInitiatorCatalyst/Ligand SystemSolventNotes
Methyl Methacrylate (MMA)Ethyl 2-bromoisobutyrate (EBiB)CuCl₂ / PMDETAAnisoleBulk AGET ATRP
Methyl Methacrylate (MMA)Ethyl 2-bromoisobutyrate (EBiB)CuBr₂ / HMTETAAnisoleARGET ATRP
2-(methacryloyloxy)ethyl 2-(trimethylammonio)ethyl phosphate (MPC)11-(2-bromoisobutyrate)-undecyl-1-phosphonic acidNot SpecifiedAqueous mediaSurface-initiated ATRP
Formation of Controlled Polymeric Architectures (e.g., Polymer Brushes)

The synthesis of well-defined, controlled polymeric architectures, such as polymer brushes, can be achieved using this compound through controlled/living polymerization methods. acs.org Polymer brushes are assemblies of polymer chains tethered by one end to a surface, and their synthesis via surface-initiated polymerization (SIP) allows for the creation of thin, covalently bound polymer films. rsc.org Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) and reversible addition–fragmentation chain transfer (RAFT) polymerization are prominent methods for producing these controlled structures. acs.orgrsc.org

While direct examples for this compound are specific, the principles are well-established for structurally similar monomers. For instance, RAFT polymerization has been successfully employed to synthesize well-defined diblock copolymers using monomers like 2-(methacryloyloxy)ethyl phosphate. acs.org Similarly, SI-ATRP has been used to grow brushes of poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC), a zwitterionic analogue, from silicon wafers. nih.gov These controlled radical polymerization techniques provide precise control over the architectural parameters of the resulting polymer brushes, including thickness (molar mass), grafting density, and dispersity. nih.gov The process typically involves immobilizing an initiator on a substrate, from which the polymer chains of the phosphonic acid-containing monomer are grown. rsc.org This "grafting from" approach enables the formation of dense, uniform polymer layers with tailored functionalities imparted by the phosphonic acid groups.

Nitroxide-Mediated Polymerization (NMP) Applications

Nitroxide-Mediated Polymerization (NMP) is a controlled/living radical polymerization (CLRP) technique used to design well-defined macromolecular architectures. researchgate.net However, its application to methacrylate monomers, including this compound, presents significant challenges. scirp.orgresearchgate.net The homopolymerization of methacrylic esters via NMP has long been considered difficult due to side reactions and a large activation-deactivation equilibrium constant, which hinders control over the polymerization. researchgate.net

For acidic monomers, the challenges can be even greater. For example, applying NMP to methacrylic acid (MAA) has been regarded as difficult because of side reactions that occur during high-temperature polymerization. scirp.org Successful NMP of methacrylates often requires the development of new, highly specialized nitroxides or the implementation of strategies such as adding a small amount of a controlling comonomer, like styrene. researchgate.netresearchgate.net This comonomer strategy helps to reduce the equilibrium constant and gain better control over the polymerization of methacrylate-rich mixtures. researchgate.net

Given these inherent difficulties, there is limited specific literature detailing the successful application of NMP for the controlled polymerization of this compound or other phosphonated methacrylates. The challenges associated with controlling methacrylate polymerization, compounded by the reactive nature of the acidic phosphonic group, make other controlled radical polymerization techniques, such as RAFT or ATRP, more commonly reported for this class of monomers. acs.orgresearchgate.net

Photopolymerization Characteristics

Photoinitiator Systems and Conversion Efficiency

The photopolymerization of this compound and related acidic monomers is highly dependent on the choice of the photoinitiator system, which significantly impacts the polymerization rate and final monomer conversion. researchgate.netnih.gov In dental and adhesive applications, common photoinitiators include Type I (cleavage) and Type II (H-abstraction) systems. unesp.br

Type I photoinitiators, such as phosphine (B1218219) oxides like phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), are highly efficient for these systems. researchgate.netnih.gov BAPO can generate four reactive radicals upon photolysis and generally exhibits higher reactivity and leads to a greater degree of conversion compared to conventional Type II systems. researchgate.netabstractarchives.com Type II systems, most commonly composed of camphorquinone (B77051) (CQ) and an amine co-initiator like ethyl-4-(dimethylaminobenzoate) (EDAB), are widely used but often result in a slower polymerization reaction and lower monomer conversion. researchgate.netnih.gov

The efficiency of these systems can be further enhanced by creating ternary photoinitiator systems. The addition of an iodonium (B1229267) salt, such as diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPIHFP), to a BAPO/amine system can result in the highest polymerization rate and conversion, even with short photo-activation times. researchgate.netnih.gov However, the accelerating effect of iodonium salts can be limited in the presence of phosphonic acid monomers due to complexation between the iodonium cation and the phosphonic acid moiety. researchgate.net

Below is a table summarizing the general performance of different photoinitiator systems on the photopolymerization of methacrylate resins, which reflects trends applicable to phosphonic acid-containing formulations.

Photoinitiator SystemRelative Polymerization RateRelative Degree of ConversionNotes
Camphorquinone (CQ) + AmineLowLow-ModerateStandard Type II system; can lead to yellowing. unesp.brresearchgate.net
BAPOHighHighEfficient Type I initiator; more effective than CQ/Amine. researchgate.netabstractarchives.com
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)Moderate-HighModerate-HighAnother efficient Type I initiator; less yellowing than CQ. unesp.br
Ternary System (e.g., BAPO + Amine + Iodonium Salt)Very HighVery HighOften shows the highest efficiency and fastest cure. researchgate.netnih.gov

Comparative Photopolymerization Reactivity with Other Acidic Monomers

The photopolymerization reactivity of methacrylates is significantly influenced by the nature of the acidic functional group attached to the monomer. When comparing monomers containing phosphonic acid, phosphoric acid, and carboxylic acid groups, differences in acidity, hydrogen bonding capability, and hydrolytic stability play crucial roles. researchgate.netnih.gov

In direct comparisons between self-adhesive cements, formulations based on phosphonic acid methacrylates (e.g., RelyX Unicem, Multilink Sprint) generally show better performance and bond strength than those based on phosphoric acid (phosphate) esters (e.g., Maxcem). nih.gov Phosphate esters are more susceptible to hydrolysis, which can compromise the stability and integrity of the resulting polymer network. nih.gov Carboxylic acid-containing methacrylates are also used, but phosphonic acids are considerably more acidic, which can enhance interaction with substrates like hydroxyapatite (B223615) but may also present challenges for polymerization kinetics. beilstein-journals.org The polymerization reactivities increase with increasing hydrogen-bonding capacity, which can be achieved upon hydrolysis of ester groups to their corresponding acids. researchgate.net

Influence of Structural Features (e.g., Urea (B33335) Groups) on Photopolymerization Kinetics

The incorporation of specific structural features, such as urea groups, into the backbone of polymerizable phosphonic acids can have a profound effect on their photopolymerization kinetics. tandfonline.com Research has demonstrated that the presence of a urea moiety in the spacer group of a phosphonic acid methacrylate significantly increases the rate of polymerization compared to analogous monomers with simple alkyl spacers. tandfonline.com

This acceleration is primarily attributed to the strong hydrogen-bonding capability of the urea group (-NH-CO-NH-). researchgate.netnih.govresearchgate.net These hydrogen bonds can lead to the pre-association of monomer molecules in the liquid state. researchgate.netnih.gov This pre-organization effectively increases the local monomer concentration and aligns the reactive methacrylate groups, facilitating more rapid propagation once polymerization is initiated. This phenomenon has also been observed in other systems, such as urethane (B1682113) dimethacrylates, where intermolecular hydrogen bonding leads to 3-6 times faster photocuring compared to non-hydrogen bonding analogues. researchgate.netnih.gov

In a direct comparison of a phosphonic acid methacrylate containing a urea group with one containing an alkyl spacer, the following kinetic parameters were observed during photopolymerization.

Monomer TypeTime to Rpmax (τ) [s]Maximum Polymerization Rate (Rpmax) [s-1]
Phosphonic Acid Methacrylate with Urea Group4.70.095
Phosphonic Acid Methacrylate with Alkyl Spacer15.20.059
Data derived from studies on phosphonic acid methacrylates. tandfonline.com

The data clearly indicates that the urea-containing monomer polymerizes much faster, reaching its maximum rate in less than a third of the time and achieving a significantly higher peak polymerization rate. tandfonline.com This demonstrates that the strategic inclusion of hydrogen-bonding moieties is a powerful tool for enhancing the photopolymerization reactivity of acidic monomers.

Polymer Architecture and Structural Elucidation

Synthesis of Homopolymers and Copolymers Incorporating 1-(Methacryloyloxy)ethylphosphonic Acid Units

The synthesis of polymers containing this compound often proceeds through the polymerization of its ester-protected precursors, such as dimethyl(methacryloyloxy)methyl phosphonate (B1237965) (MAPC1) or dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP). rsc.orgresearchgate.netrsc.org This strategy is common because the protected monomers are often more compatible with controlled radical polymerization techniques. researchgate.netrsc.org The phosphonic acid functionality is then revealed through a post-polymerization hydrolysis step, typically using reagents like trimethylsilyl (B98337) bromide (TMSBr). rsc.orgacs.org

Statistical Copolymers

Statistical copolymers are synthesized to randomly incorporate this compound units along a polymer chain with other comonomers. This approach allows for the tuning of polymer properties by adjusting the monomer feed ratio. Free radical polymerization is a common method for preparing these copolymers. rsc.orgjmcs.org.mxresearchgate.net For example, statistical copolymers containing N,N'-(dimethylamino)ethylmethacrylate (DMAEM) and derivatives of methacrylic acid have been prepared through free-radical copolymerization followed by selective saponification. researchgate.net

In a typical synthesis, the phosphonate monomer, a comonomer, and a radical initiator like azobisisobutyronitrile (AIBN) are dissolved in a suitable solvent and heated. rsc.org The reactivity ratios of the monomers determine their incorporation into the growing polymer chain. nih.gov This method has been used to create fluorinated-phosphonic acid methacrylates by copolymerizing a protected phosphonate monomer, (dimethoxyphosphoryl)methyl methacrylate (B99206) (DMPMM), with a fluorinated comonomer, heptadecafluorodecyl methacrylate (HDFDMA). rsc.org The differing polarities of such monomers can present challenges, making the protected-monomer approach particularly useful. rsc.org

Block Copolymers (e.g., Diblock and Terpolymer Architectures)

Block copolymers containing this compound are of significant interest due to their ability to self-assemble into ordered nanostructures. nih.gov RAFT polymerization is the predominant technique for synthesizing these well-defined architectures, such as AB diblock and ABC triblock copolymers, with low dispersity (Đ < 1.2). rsc.orgrsc.org

The synthesis of block copolymers is typically achieved sequentially. First, one monomer is polymerized via RAFT to create a homopolymer that retains the chain transfer agent functionality at its terminus. This polymer, known as a macro-chain transfer agent (macro-CTA), is then used to initiate the polymerization of a second monomer, forming a diblock copolymer. rsc.orgnih.gov

For instance, poly(dimethyl-(methacryloyloxy)ethyl phosphonate) (PDMAOyEP) can be synthesized as the first block. rsc.org This PDMAOyEP then serves as a macro-CTA to control the polymerization of a second monomer, such as 2-hydroxyethyl methacrylate (HEMA), to form a well-defined diblock copolymer. rsc.org This method allows for precise control over the length of each block. rsc.org The process can be repeated with a third monomer to generate triblock or other multiblock architectures. rsc.org The addition of a small amount of acid during RAFT polymerization has been shown to enhance the synthesis of multiblock copolymers by minimizing the required initiator concentration, thereby reducing termination events and preserving end-group fidelity. rsc.org

A wide variety of comonomers can be incorporated into block copolymers with this compound, leading to materials with diverse properties. The choice of comonomer dictates the characteristics of the resulting polymer, such as its solubility, responsiveness to stimuli (e.g., pH, temperature), and biocompatibility. nih.gov

Common classes of comonomers include:

Methacrylates: 2-Hydroxyethyl methacrylate (HEMA) is often used to introduce hydroxyl groups for further functionalization. rsc.org Other methacrylates like benzyl (B1604629) methacrylate (BzMA) acs.org, 2-(N-morpholino)ethyl methacrylate (MEMA) whiterose.ac.uk, and 2-(methacryloyloxy)ethyl trimethylammonium chloride (PMETAC) are also employed. whiterose.ac.uk

Acrylamides: Monomers such as N,N-diethylacrylamide (DEAm) can be used to impart thermo-responsive properties to the block copolymers. nih.gov

Biocompatible Monomers: 2-(Methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) is a notable comonomer used to create biocompatible polymers. nih.govnih.govrsc.orgnih.gov

The table below provides examples of block copolymers synthesized using a phosphonate-based macro-CTA and various comonomers.

Macro-CTAComonomerResulting Block Copolymer ArchitecturePolymerization Method
Poly(dimethyl-(methacryloyloxy)ethyl phosphonate) (PDMAOyEP)2-Hydroxyethyl methacrylate (HEMA)Diblock (PDMAOyEP-b-PHEMA)RAFT
Poly(methacryloyloxymethyl phosphonic acid) (PMPA)Benzyl methacrylate (BzMA)Diblock (PMPA-b-PBzMA)RAFT
Poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC)N,N-diethylacrylamide (DEAm)Diblock (PMPC-b-PDEAm)RAFT
Poly(2-(N-morpholino)ethyl methacrylate) (PMEMA)Methacrylic acid (MAA)Diblock (PMEMA-b-PMAA)RAFT

Graft Copolymers

Graft copolymers are branched structures where polymer chains (grafts) are attached to a main polymer backbone. These can be synthesized using "grafting-from," "grafting-to," or "grafting-through" (macromonomer) approaches. While specific examples involving this compound are less common in the reviewed literature, the principles of these methods are applicable.

In a "grafting-from" approach, a polymer backbone is first synthesized with initiator sites. Subsequently, the phosphonic acid monomer is polymerized from these sites. researchgate.net For instance, a copolymer of methyl methacrylate and an initiator-containing monomer like 2-(2-bromoisobutyryloxy)ethyl methacrylate can serve as a macroinitiator for the grafting of phosphonate-containing monomers via atom transfer radical polymerization (ATRP). nih.gov

The "grafting-through" method involves the copolymerization of a macromonomer—a polymer chain with a polymerizable end group—with other monomers. rsc.org A methacrylate-terminated poly(2-(methacryloyloxy)ethyl phosphorylcholine) macromonomer, for example, has been prepared and subsequently copolymerized to form grafted structures. nih.gov This approach could be adapted for phosphonic acid-containing macromonomers.

Cross-linked Polymer Networks (e.g., Hydrogels, Solvogels)

This compound and its derivatives can be incorporated into cross-linked polymer networks to form hydrogels or solvogels. These three-dimensional networks are capable of absorbing large amounts of water or other solvents. nih.govnih.gov

The synthesis is typically achieved through the free-radical copolymerization of the functional monomer with a multifunctional crosslinking agent. mdpi.com A common crosslinker for this system is bis[2-(methacryloyloxy)ethyl] phosphate (B84403) (BMEP). mdpi.comnih.govresearchgate.net The polymerization is initiated by a radical initiator, such as 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA), in an aqueous solution. mdpi.com The molar fraction of the crosslinker is a critical parameter that influences the swelling capacity, mechanical properties, and functionality of the resulting hydrogel. mdpi.comnih.gov Varying the mole ratio of the crosslinker allows for the fabrication of hydrogels with tailored properties. mdpi.comnih.gov For example, hydrogels composed of poly(vinylphosphonic acid) (PVPA) and BMEP have been designed with BMEP mole ratios ranging from 5% to 40%. mdpi.comnih.gov

The table below summarizes the components used in the synthesis of such cross-linked hydrogels.

Functional MonomerCrosslinkerInitiatorResulting Network
Vinylphosphonic acid (VPA)Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP)2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA)PVPA-BMEP Hydrogel
Acrylic acid (AAc)Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP)Not specifiedPhosphorus-containing hydrogel
Methacrylic acid (MAA)Methylenebisacrylamide (MBA)Ammonium persulfate (APS)Gelatin-g-PMAA Hydrogel

Post-Polymerization Functionalization of Phosphonic Acid-Containing Polymers

Post-polymerization modification is a pivotal stage in the synthesis of functional polymers containing phosphonic acid groups. This approach allows for the polymerization of more stable phosphonate ester monomers, which are subsequently converted to the desired acid form. This strategy circumvents issues related to the direct polymerization of acidic monomers, which can be challenging. The two primary post-polymerization steps involve modifications to the polymer backbone, such as the removal of terminal groups from controlled radical polymerization, and the hydrolysis of the precursor ester groups.

In modern polymer synthesis, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) are frequently used to produce well-defined polymers with controlled molecular weights and low dispersity. rsc.org However, polymers synthesized via RAFT contain a chain transfer agent (CTA) fragment, typically a thiocarbonylthio compound, at their chain-end. nih.gov These CTA end-groups are often colored and can be reactive, which may be detrimental to the final material's performance and stability. nih.gov Therefore, their removal is a crucial step in the post-polymerization modification process. nih.govescholarship.org

Several methods have been developed for the cleavage or modification of these CTA end-groups. escholarship.org A common approach involves nucleophilic substitution using reagents like primary or secondary amines, which results in a thiol-capped polymer. nih.govescholarship.org While useful, these thiol end-groups can be prone to oxidation, leading to disulfide bond formation and an undesirable increase in molecular weight. nih.gov

Alternative strategies focus on the complete removal of the sulfur-containing end-group, a process known as desulfurization. nih.gov For instance, innovative diblock copolymers of dimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP) and 2-hydroxyethyl methacrylate (HEMA) have been synthesized by RAFT polymerization. rsc.org Following polymerization, the dithiobenzoate chain-end was removed to achieve discoloration of the copolymers. rsc.org Another advanced, metal-free strategy utilizes visible light to control the reaction pathway, allowing for either complete desulfurization to a hydrogen chain-end or cleavage to a thiol chain-end by simply turning the light source on or off. nih.gov

Table 1: Common Methods for CTA End-Group Removal from RAFT Polymers

Method Reagents/Conditions Resulting End-Group Key Features
Aminolysis Primary or secondary amines Thiol (-SH) Widely used, can lead to disulfide coupling. nih.govescholarship.org
Thermolysis High temperature Varies Can be effective but may lack precision. nih.gov
Radical-induced Reduction Radical initiator (e.g., AIBN), H-donor Hydrogen (-H) Effective for complete desulfurization.
Photochemical Cleavage Visible light, photoredox catalyst Hydrogen (-H) or Thiol (-SH) Metal-free, offers pathway control. nih.gov

The final and most critical step in generating the phosphonic acid-containing polymer is the hydrolysis of the phosphonate ester precursors within the polymer chains. mdpi.com This deprotection step converts the neutral, more easily polymerizable phosphonate ester into the functional, acidic phosphonic acid. nih.govnih.gov The hydrolysis of phosphonate esters can be achieved under both acidic and basic conditions, though acidic hydrolysis is more common for this purpose. nih.gov

The process typically involves treating the polymer with a concentrated acid solution, such as hydrochloric acid (HCl), at elevated temperatures. beilstein-journals.org The hydrolysis occurs in two consecutive steps due to the presence of two ester groups on the phosphorus atom. nih.gov During this reaction, a nucleophilic attack occurs on the phosphorus atom of the P=O group, leading to the cleavage of the P-O ester bond. nih.gov

For example, polymers and copolymers containing dimethyl-(methacryloyloxy)ethyl phosphonate have their phosphonated ester groups deprotected to yield the final acidic copolymers. rsc.org The efficiency and kinetics of the hydrolysis can be influenced by factors such as pH, temperature, and the steric hindrance of the ester groups. nih.govacs.org The conversion of the phosphonate ester to phosphonic acid can be monitored using spectroscopic techniques like ³¹P NMR, where a distinct shift in the signal indicates the successful transformation. acs.org This strategic hydrolysis is essential for unlocking the properties associated with the phosphonic acid groups, such as their high affinity for metallic ions, which is utilized in applications like water purification and dental adhesives. rsc.orgnih.gov While effective, care must be taken as harsh hydrolysis conditions can potentially lead to the degradation of the polymer backbone. mdpi.com

Table 2: Conditions for Hydrolysis of Phosphonate Esters to Phosphonic Acids

Condition Reagents Typical Reaction Notes
Acidic Hydrolysis Concentrated HCl, HBr Reflux for several hours Most common and general method for complete hydrolysis. nih.govbeilstein-journals.org
Silylation-Methanolysis Bromotrimethylsilane (B50905) (TMSBr) followed by methanol (B129727) or water Mild, two-step process Avoids harsh acidic conditions; useful for sensitive polymer backbones. beilstein-journals.org
Basic Hydrolysis NaOH, KOH Can be used, but may be less straightforward In some cases, can lead to C-P bond cleavage. mdpi.com

Advanced Characterization Techniques for 1 Methacryloyloxy Ethylphosphonic Acid Polymers

Molecular Weight and Dispersity Analysis

Determining the molecular weight and its distribution (dispersity) is fundamental to understanding the physical and mechanical properties of polymers.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a cornerstone technique for characterizing the molecular weight distribution of polymers. nih.govnih.gov This method separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute first as they are excluded from the pores of the column's stationary phase, while smaller molecules penetrate the pores to a greater extent and thus have a longer elution time. nih.gov

For polymers of 1-(Methacryloyloxy)ethylphosphonic acid, SEC/GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn. nih.govrsc.org For instance, the number-average molecular weight for a polymer of a related phosphonic acid monomer was estimated to be around 12,000 using this technique. researchgate.net The choice of solvent and column packing is critical for achieving accurate separation without unwanted interactions between the polymer and the stationary phase. In some cases, to accurately determine the molecular weight of polymers like poly(acrylic acid), they are first converted to a derivative, such as poly(n-butyl acrylate), before SEC analysis. polymersource.ca

Table 1: Illustrative SEC/GPC Data for a Phosphonic Acid-Containing Polymer

Parameter Value Description
Mn (g/mol) 12,000 Number-average molecular weight
Mw (g/mol) 15,500 Weight-average molecular weight
Đ (Mw/Mn) 1.29 Dispersity

This table presents hypothetical data to illustrate typical results obtained from SEC/GPC analysis.

While SEC/GPC provides a relative measure of molecular weight based on calibration with standards, light scattering techniques offer a means to determine the absolute molecular weight. malvernpanalytical.comlcms.cz When coupled with an SEC system (SEC-MALS), multi-angle light scattering (MALS) detectors measure the intensity of light scattered by the polymer molecules as they elute from the column. lcms.czwyatt.com

The intensity of the scattered light is directly proportional to the product of the molar mass and the concentration of the polymer. lcms.cz This allows for the calculation of the absolute weight-average molecular weight at each point across the elution profile, independent of the polymer's shape or elution volume. malvernpanalytical.comwyatt.com This is particularly advantageous for branched or novel polymers where suitable calibration standards are unavailable. nih.govlcms.cz The technique provides a more accurate and comprehensive understanding of the molecular weight distribution. tosohbioscience.com

Spectroscopic Structural Confirmation and Analysis

Spectroscopic methods are indispensable for confirming the chemical structure of the monomer and verifying the successful polymerization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of polymers. pageplace.de

¹H NMR: Proton NMR is used to identify the different types of protons present in the polymer. researchgate.net Upon polymerization, the characteristic peaks of the vinyl protons of the methacrylate (B99206) group (typically in the range of 5.5-6.5 ppm) disappear, which confirms the conversion of the monomer to the polymer. researchgate.net The broadening of the remaining peaks in the polymer spectrum compared to the sharp signals of the monomer is also indicative of polymerization. researchgate.net

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the polymer. researchgate.net Similar to ¹H NMR, the disappearance of the signals corresponding to the double-bond carbons of the methacrylate group confirms polymerization. researchgate.net For example, in a related polymer, the complete disappearance of the double-bond peaks was observed in the ¹³C NMR spectrum of the polymer. researchgate.net

³¹P NMR: Phosphorus-31 NMR is particularly valuable for phosphorus-containing polymers. researchgate.net It provides direct information about the chemical environment of the phosphorus atoms in the phosphonic acid groups. nih.gov The chemical shift in the ³¹P NMR spectrum can confirm the presence and integrity of the phosphonic acid moiety in the polymer structure. For instance, in a study of poly(vinylphosphonic acid), a signal at 32.1 ppm in the ³¹P NMR spectrum was characteristic of the phosphonic acid groups. researchgate.net

Table 2: Representative NMR Chemical Shifts for a Poly(methacryloyloxyethylphosphonic acid) Structure

Nucleus Chemical Shift (ppm) Assignment
¹H 1.0-2.0 -CH₃ and -CH₂- (polymer backbone)
¹H 3.8-4.3 -O-CH₂-CH₂-P
¹³C 18-20 -CH₃
¹³C 44-46 -C(C=O)- (polymer backbone)
¹³C 60-65 -O-CH₂-CH₂-P
¹³C 170-175 C=O
³¹P 25-35 -P(O)(OH)₂

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. In the context of this compound polymers, FTIR is used to confirm polymerization and identify key structural features.

The FTIR spectrum of the monomer would show characteristic absorption bands for the C=C double bond (around 1635 cm⁻¹), the C=O of the ester group (around 1720-1730 cm⁻¹), and the P=O and P-O bonds of the phosphonic acid group (in the region of 900-1300 cm⁻¹). mdpi.com After polymerization, the peak corresponding to the C=C stretching vibration disappears or significantly diminishes, indicating the consumption of the double bonds. The characteristic peaks of the ester and phosphonic acid groups remain, confirming their incorporation into the polymer structure. For instance, in a study of hydrogels containing poly(vinylphosphonic acid), a broad peak between 900 and 1000 cm⁻¹ was assigned to the (P-O)-H stretching of the phosphonic acid groups. mdpi.com

Table 3: Key FTIR Absorption Bands for this compound and its Polymer

Wavenumber (cm⁻¹) Assignment Monomer Polymer
~1725 C=O stretch (ester) Present Present
~1639 C=C stretch (alkene) Present Absent/Reduced
1150-1300 P=O stretch Present Present
900-1050 P-O-C stretch Present Present

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. While HRMS is more commonly used for the characterization of small molecules and monomers due to the complexity of polymer mass spectra, it can be employed to confirm the structure of the this compound monomer. researchgate.net By providing an exact mass, HRMS can definitively confirm the elemental formula of the synthesized monomer, ensuring its purity before polymerization.

Microstructure and Morphological Characterization

The performance of polymeric materials is intrinsically linked to their microstructure and morphology. Techniques such as scanning electron microscopy and small-angle X-ray scattering provide critical insights into the physical architecture of this compound polymers.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of polymer samples at the micro- and nanoscale.

Detailed Research Findings: For crosslinked hydrogels prepared from phosphorus-containing methacrylates, SEM reveals the porous network structure that is crucial for applications such as controlled release and absorption. In a study on hydrogels made from poly(vinylphosphonic acid) (PVPA) crosslinked with bis[2-(methacryloyloxy)ethyl] phosphate (B84403) (BMEP), a monomer structurally similar to this compound, SEM imaging demonstrated the influence of the crosslinker concentration on the surface morphology. mdpi.com

Hydrogels with a lower BMEP content (5%) exhibited a smoother surface, while those with a higher BMEP concentration (40%) showed increased surface roughness and heterogeneity. mdpi.com This is attributed to the higher degree of crosslinking, which affects the polymer network's formation and collapse upon drying for SEM analysis. The images often reveal interconnected pores, which are essential for the diffusion of substances in and out of the hydrogel matrix. nih.gov The surface morphology can range from smooth to rough and can appear dense or highly porous depending on the synthesis conditions. researchgate.net

Interactive Data Table: Morphological Features of Phosphonated Methacrylate Hydrogels Observed by SEM

FeatureObservation with Low Crosslinker DensityObservation with High Crosslinker DensitySignificance
Surface Topography Generally smooth and homogeneous.Increased roughness and heterogeneity. mdpi.comAffects surface area and interaction with the environment.
Porosity May exhibit a less defined porous structure.Often shows a well-defined, interconnected porous network. nih.govCrucial for swelling behavior, and mass transport.
Structural Integrity May be more prone to swelling-induced fractures.Higher structural integrity due to a more robust network.Determines the mechanical stability of the material.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to investigate nanoscale structures, such as particle size, shape, and distribution in a material.

Detailed Research Findings: For polymers of this compound, SAXS can provide valuable information about the nanoscale organization, especially in multiphase systems like polymer composites or semi-crystalline polymers. The technique measures the elastic scattering of X-rays as they pass through a sample, with the scattering angle being inversely related to the size of the structural features.

In the context of these polymers, SAXS can be employed to:

Characterize Nanoparticle Dispersion: If inorganic nanoparticles are incorporated into the polymer matrix, SAXS can determine the average particle size, size distribution, and the degree of dispersion or aggregation.

Analyze Phase Separation: In polymer blends containing poly(this compound), SAXS can reveal the domain sizes and the degree of phase separation.

Study Self-Assembly: For block copolymers, SAXS is instrumental in identifying the morphology of self-assembled structures (e.g., lamellar, cylindrical, or spherical domains).

In-situ Photorheology for Network Formation Dynamics

In-situ photorheology is a powerful technique that measures the change in viscoelastic properties of a material as it undergoes photopolymerization. It provides real-time information on the kinetics of network formation.

Detailed Research Findings: For this compound, which can be photopolymerized, photorheology is an ideal tool to study its crosslinking behavior. The experiment typically involves placing the monomer formulation, containing a photoinitiator, between the plates of a rheometer. Upon irradiation with UV or visible light, the liquid monomer is converted into a solid, crosslinked polymer network.

The key parameters measured are the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component of the material. A rapid increase in G' signifies the formation of a solid-like network.

Loss Modulus (G''): Represents the viscous component. G'' is typically higher than G' in the initial liquid state.

The crossover point, where G' = G'', is often defined as the gel point, indicating the transition from a liquid to a solid-like material. The final plateau value of G' is related to the crosslink density of the resulting polymer network.

Studies on the photopolymerization of multifunctional methacrylates show that the polymerization rate, the onset of deceleration, and the final conversion are key kinetic features that can be extracted from such experiments. semanticscholar.orgkpi.ua The functionality of the monomer, initiator concentration, and light intensity all influence the network formation dynamics. imaging.org Although specific photorheological data for this compound are not prevalent, the expected behavior would follow these general principles, providing a detailed picture of the curing process.

Interactive Data Table: Key Parameters from In-situ Photorheology of Multifunctional Methacrylates

ParameterDescriptionTypical Observation during Photopolymerization
Storage Modulus (G') Measure of the elastic response of the material.Starts low and increases rapidly upon irradiation, eventually reaching a plateau.
Loss Modulus (G'') Measure of the viscous response of the material.Initially higher than G', it may go through a maximum before decreasing as the network forms.
Gel Point (G' = G'') The point at which the material transitions from a liquid to a solid-like gel.Occurs at a specific time after the start of irradiation, indicating the onset of network formation.
Final G' Plateau The steady-state value of the storage modulus after full cure.Correlates with the crosslink density and stiffness of the final polymer network.

Surface Chemical Composition Analysis

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

Detailed Research Findings: For polymers of this compound, XPS is particularly useful for confirming the presence of phosphorus on the surface and determining its chemical environment. A survey scan would identify all the elements present (primarily carbon, oxygen, and phosphorus), and high-resolution scans of the C 1s, O 1s, and P 2p regions would provide detailed chemical state information.

C 1s Spectrum: The C 1s spectrum can be deconvoluted into several peaks corresponding to different carbon environments: C-C/C-H bonds, C-O bonds in the ester and ether linkages, and the O=C-O of the ester group.

O 1s Spectrum: The O 1s spectrum will show components for the C=O and C-O oxygens of the methacrylate group, as well as the P=O and P-O-C oxygens of the phosphonic acid group.

P 2p Spectrum: The P 2p spectrum is characteristic of the phosphonic acid group. The binding energy of the P 2p peak provides direct evidence of the phosphorus chemical state. For phosphonates, the P 2p binding energy is typically observed around 133-134 eV. acs.org

XPS studies on phosphazenes have shown that the binding energies of both phosphorus and nitrogen are sensitive to the electronegativity of the substituent groups. researchgate.net Similarly, for poly(this compound), any surface modifications or contaminants would be readily detected by changes in the elemental composition and the chemical states observed in the high-resolution spectra.

Interactive Data Table: Expected Binding Energies in the XPS Spectrum of Poly(this compound)

ElementOrbitalChemical GroupExpected Binding Energy (eV)
CarbonC 1sC-C, C-H~285.0
C-O~286.5
O=C-O~289.0
OxygenO 1sC=O~532.0
C-O, P-O~533.5
PhosphorusP 2p-P(O)(OH)₂133.0 - 134.0 acs.org

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost few nanometers of a material. mdpi.com In the context of polymers of this compound, TOF-SIMS provides invaluable information about surface chemistry, contamination, and the spatial distribution of specific chemical moieties.

The technique operates by bombarding the sample surface with a pulsed primary ion beam (e.g., Ga⁺, Bi₃⁺). This impact causes the ejection of secondary ions from the sample surface. These ejected ions are then accelerated into a "flight tube," and their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to reach the detector. Lighter ions travel faster and arrive at the detector sooner than heavier ions. mdpi.com The use of a time-of-flight analyzer allows for the parallel detection of all secondary ions over a large mass range with high mass resolution, enabling the differentiation of isobaric peaks (ions with the same nominal mass but different elemental compositions).

Illustrative Table of Expected Characteristic Secondary Ions in TOF-SIMS Analysis of Poly(this compound):

Expected Positive Ion Fragments m/z (approx.) Expected Negative Ion Fragments m/z (approx.)
CH₃⁺15PO₂⁻63
C₂H₃⁺27PO₃⁻79
C₃H₅⁺41H₂PO₃⁻81
C₄H₅O₂⁺85C₂H₄O₂P⁻91
C₅H₇O₂⁺99C₂H₄O₅P⁻123

This table is illustrative and based on the fragmentation patterns of similar organic molecules and functional groups.

TOF-SIMS can also be used in imaging mode to map the lateral distribution of these characteristic ions on the polymer surface, providing insights into surface homogeneity or the phase separation in polymer blends. Furthermore, by using a sputter ion source to progressively remove material, TOF-SIMS can perform depth profiling to analyze the chemical composition as a function of depth, which is useful for studying multilayer systems or modified surfaces.

Analytical Methods for Specific Functional Properties

Potentiometric Titration for pKa Values and Buffering Capacity

Potentiometric titration is a fundamental analytical technique used to determine the acidic or basic properties of a substance. For polymers of this compound, this method is crucial for determining the acid dissociation constants (pKa values) of the phosphonic acid groups and assessing the polymer's buffering capacity.

The procedure involves titrating a solution of the polymer with a standard solution of a strong base (e.g., NaOH) while monitoring the pH of the solution with a pH meter. The resulting titration curve, a plot of pH versus the volume of titrant added, provides information about the deprotonation behavior of the phosphonic acid groups. The pKa value corresponds to the pH at which half of the acidic groups are deprotonated. Phosphonic acids are dibasic, meaning they have two acidic protons, which would result in two inflection points on the titration curve and two corresponding pKa values (pKa₁ and pKa₂).

The buffering capacity of the polymer is its ability to resist changes in pH upon the addition of an acid or base. This capacity is maximal at pH values close to the pKa values of the acidic functional groups. Polymers containing phosphonic acid groups are expected to exhibit significant buffering capacity in two pH regions, corresponding to their pKa values. rsc.org This property is particularly important for applications where pH control is critical, such as in biomedical materials or as reusable buffer agents. rsc.org

Illustrative Table of Expected pKa Values for Poly(this compound):

Parameter Expected Value Range
pKa₁2.0 - 3.5
pKa₂6.5 - 8.0

This table is illustrative, providing expected ranges for phosphonic acid-containing polymers based on literature for similar compounds. Actual values may vary depending on the polymer's molecular weight, concentration, and the ionic strength of the solution.

Photo-Differential Scanning Calorimetry (Photo-DSC) for Polymerization Kinetics

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful thermal analysis technique used to study the kinetics of photopolymerization reactions. It measures the heat flow associated with the polymerization process when the monomer is exposed to UV or visible light. For this compound, Photo-DSC can provide detailed information about its reactivity and the kinetics of its light-induced polymerization. mdpi.com

In a Photo-DSC experiment, a small sample of the monomer, mixed with a suitable photoinitiator, is placed in the DSC cell and irradiated with a light source of a specific wavelength and intensity. The polymerization of the methacrylate group is an exothermic process, and the heat released is directly proportional to the extent of the reaction. The instrument records the heat flow as a function of time. mdpi.comresearchgate.net

From the Photo-DSC data, several key kinetic parameters can be determined:

Rate of Polymerization (Rp): This is proportional to the heat flow (dq/dt) and indicates how fast the monomer is converting to polymer.

Conversion (α): The degree of conversion of the monomer at any given time can be calculated by integrating the heat flow curve up to that time and dividing by the total heat of polymerization (ΔH_total).

Induction Time: The delay before the polymerization starts, which can be influenced by inhibitors like oxygen.

The polymerization kinetics of methacrylates are often characterized by autoacceleration (the gel effect), where the polymerization rate increases as the reaction proceeds due to an increase in viscosity, which hinders termination reactions. researchgate.netacs.orgwichita.edu

Illustrative Table of Photopolymerization Kinetic Data for a Functional Methacrylate Monomer Obtained by Photo-DSC:

Parameter Illustrative Value Unit
Light Intensity20mW/cm²
Peak Polymerization Rate (Rp,max)0.15s⁻¹
Time to Peak Rate10s
Final Conversion (α_final)85%
Total Heat of Polymerization (ΔH_total)350J/g

This table presents typical data that could be obtained for a functional methacrylate monomer via Photo-DSC. The actual values for this compound would depend on the specific experimental conditions (e.g., photoinitiator type and concentration, light intensity, temperature).

Mechanistic Understanding of Polymer Substrate Interactions Mediated by Phosphonic Acid Groups

Adhesion Mechanisms

The adhesion promoted by 1-(Methacryloyloxy)ethylphosphonic acid is predicated on the strong affinity of the phosphonic acid group for inorganic surfaces. This group can form robust, hydrolytically stable bonds with metal oxides and calcium-based substrates, anchoring the monomer to the surface. The methacrylate (B99206) group is then available to copolymerize with the bulk resin matrix, creating a seamless and durable interface.

On metallic surfaces, which are typically covered by a thin layer of native oxides and hydroxides, the phosphonic acid group of this compound serves as a powerful anchoring agent. This interaction significantly enhances the adhesion of polymer coatings and adhesives to metals that are often challenging to bond with. researchgate.net

The primary mechanism involves the formation of a self-assembled monolayer (SAM) at the metal surface. The phosphonic acid headgroup chemisorbs onto the metal oxide layer, forming strong, covalent and/or ionic bonds. mdpi.com This process can occur through several coordination modes:

Monodentate: One oxygen atom from the phosphonic acid group bonds to a metal atom on the surface.

Bidentate: Two oxygen atoms from the phosphonic acid group bond to one or two metal atoms.

Tridentate: All three oxygen atoms (one P=O and two P-OH) coordinate with surface metal atoms. mdpi.com

This strong, organized binding displaces surface contaminants and weakly bound water molecules, creating a robust, water-resistant interface that improves the durability of the adhesive bond. researchgate.net For instance, phosphonated methacrylates have been shown to improve the adhesion of coatings on steel substrates. researchgate.net While specific data for this compound is limited, studies on analogous phosphonic acids demonstrate a significant increase in adhesion and corrosion resistance on steel. mdpi.comworldwidejournals.com On galvanized steel, surface pretreatments that create a phosphate (B84403) layer enhance resin penetration and adhesion through hydrogen bonding. elcometerusa.com The use of phosphonic acid-containing adhesion promoters is a key strategy to improve the bond strength and durability of coatings on such surfaces. google.com

The table below presents representative data on the adhesion strength of coatings on steel, highlighting the effect of surface treatments involving acidic compounds.

Table 1: Representative Adhesion Strength of Coatings on Steel with Acidic Surface Treatment. Note: This data is for analogous systems and not specifically for this compound.
SubstrateCoating/AdhesiveSurface Treatment/Adhesion PromoterAdhesion Strength (MPa)Test MethodSource
Rusted SteelEpoxy CoatingTannic converter formula5.97Pull-off Adhesion mdpi.com
Rusted SteelEpoxy CoatingTannic converter + 50 g/L Phosphoric Acid11.63Pull-off Adhesion mdpi.com
Galvanized SteelEpoxy Resin3-aminopropylphosphonic acid (APPA)Improvement in bond strength under humid environments noted90°-peel test researchgate.net

In the context of biomedical and dental applications, the primary inorganic substrate is hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂], the main mineral component of bone and teeth. Acidic functional monomers, such as this compound, are integral to modern dental adhesives, enabling them to bond to enamel and dentin. The adhesion process is a complex, multi-step mechanism involving surface modification and chemical bonding. researchgate.net

The adhesion process begins with the acidic nature of the phosphonic acid group. When applied to the tooth surface, it etches or demineralizes the hydroxyapatite, dissolving a part of the mineral matrix. scienceopen.comresearchgate.net This etching process creates microporosities on the enamel surface and, in dentin, exposes the underlying collagen fibril network by removing the surrounding mineral. nih.gov

This superficial demineralization is crucial as it creates space for the this compound monomers to infiltrate the porous enamel or the exposed collagen network of the dentin. nih.gov This infiltration, followed by in-situ polymerization of the methacrylate groups, leads to the formation of a "hybrid layer"—an interlocking structure of resin and tooth tissue that provides strong micromechanical retention. nih.gov

Beyond micromechanical interlocking, this compound achieves a true chemical bond with hydroxyapatite. The phosphonic acid group can chelate calcium ions (Ca²⁺) exposed on the surface of the hydroxyapatite crystals. industrialphysics.com This interaction is highly stable.

The following table shows typical bond strength values for dental adhesives containing acidic functional monomers similar to this compound when bonded to dentin (a hydroxyapatite-rich tissue).

Table 2: Representative Shear Bond Strength (SBS) of Dental Adhesives to Dentin. Note: Data is for commercial and experimental adhesives containing various functional monomers, not specifically this compound.
Adhesive System (Functional Monomer Type)Test ConditionShear Bond Strength (MPa)Source
Two-step self-etch (FL-Bond II)Un-etched Dentin37.7 ± 3.2 nih.gov
One-step self-etch (BeautiBond)Un-etched Dentin26.1 ± 4.5 nih.gov
Universal Adhesive (Single Bond Universal) with 1% HAP nano-sticksTotal-Etch Protocol15.10 ± 2.96 researchgate.net
Universal Adhesive (Control)Total-Etch Protocol10.36 ± 2.68 researchgate.net

Adhesion to Inorganic Bio-Substrates (e.g., Hydroxyapatite)

Anticorrosion Mechanisms

The same chemical properties that make this compound an effective adhesion promoter also impart it with anticorrosion capabilities when incorporated into coatings for metallic substrates.

The primary anticorrosion mechanism of phosphonic acids is the formation of a densely packed, highly ordered, and strongly adsorbed molecular layer on the metal surface. worldwidejournals.com This self-assembled monolayer acts as a physical barrier, isolating the metal from corrosive agents like water, oxygen, and chlorides. jocpd.com

Furthermore, the strong interaction between the phosphonic acid headgroup and the metal oxide surface leads to passivation . uv.es Passivation is a process where a material becomes less reactive to its environment. The phosphonic acid layer modifies the electrochemical properties of the surface, inhibiting the anodic (metal dissolution) and/or cathodic (oxygen reduction) reactions that drive corrosion. nih.gov This results in a significant reduction in the corrosion rate. mdpi.com The stability and barrier properties of this passivating film are enhanced by the hydrophobic nature of the alkyl chain within the monomer structure and the subsequent polymerization of the methacrylate groups into a cross-linked polymer network.

Electrochemical Impedance Spectroscopy (EIS) is a common technique to evaluate the performance of such protective layers. A higher charge transfer resistance (Rct) indicates better corrosion protection.

Table 3: Representative Corrosion Inhibition Data for Phosphonic Acids on Carbon Steel. Note: This data is for analogous systems and not specifically for this compound.
Inhibitor SystemCorrosive MediumInhibition Efficiency (%)Charge Transfer Resistance (Rct) (Ω·cm²)Source
DTPMP (25 ppm) + ST (25 ppm) + Zn²⁺ (10 ppm)60 ppm Cl⁻92- isca.me
ATMP (250 ppm) + Zn²⁺ (5 ppm)Rainwater98- worldwidejournals.com
Carboxyphosphonic acid 3 (10 mmol/L)Hard water (20 dGH)-114.1 (kΩ·cm²) mdpi.com
Vinylphosphonic acid (VPA)--2.1 (kΩ·cm²) after 2h nih.gov

Inhibition of Corrosion Propagation at Interfaces

Polymers functionalized with phosphonic acid groups, such as those derived from this compound, are effective in inhibiting corrosion at metal-polymer interfaces. The mechanism is multifaceted, involving strong adhesion to the metal surface and the formation of a protective barrier layer.

Phosphonic acids exhibit a strong affinity for metal oxide surfaces, forming stable, self-assembled monolayers (SAMs). mdpi.commdpi.com This interaction occurs through condensation reactions between the acid functional group and hydroxyl groups on the metal surface, resulting in hydrolytically-stable P–O–Metal bonds. mdpi.com The phosphonic group can bind to metal atoms in mono-, bi-, or tridentate modes, creating a dense and well-adsorbed protective film. mdpi.com This film acts as a physical barrier, isolating the metal from corrosive agents in the environment. ontosight.airesearchgate.net

Studies have shown that coatings containing phosphonic acid methacrylate exhibit superior anti-corrosive performance compared to their phosphonate (B1237965) ester counterparts. encyclopedia.pub This is attributed to the direct and strong adsorption of the phosphonic acid group onto the metal surface. encyclopedia.pub Research on polysulfones bearing phosphonic acid side groups demonstrated a significantly lower corrosion rate for coated mild steel compared to the uncoated substrate. european-coatings.comresearchgate.net The protective film formed by these polymers consists of a complex between the metal ion (e.g., Fe²⁺) and the phosphonic acid. epa.hu This strong interaction passivates the metal surface, reducing its solubility in aqueous media and increasing the activation energy required for hydrolysis, thereby inhibiting the corrosion process. mdpi.commdpi.com

The effectiveness of these polymers is highlighted by their ability to provide significant corrosion protection even when used in small quantities. For instance, some phosphorus-containing polymers can offer up to 92% inhibition efficiency at concentrations as low as 200 ppm. encyclopedia.pub The bifunctional nature of monomers like this compound is key; the phosphonic acid group anchors to the substrate, while the methacrylate group ensures covalent bonding within the polymer matrix, leading to a durable and robust anti-corrosion coating. researchgate.net

Corrosion Inhibition Performance of Phosphonic Acid-Based Materials

Material/CoatingSubstrateInhibition Efficiency (%)Key FindingReference
Phosphonic Acid Methacrylate (M-2) PolymerZinc, IronHighBetter anti-corrosive performance than corresponding ester (M-1) due to improved adsorption. encyclopedia.pub
Phosphonic Acid-Containing PolysulfonesMild SteelSignificantly Reduced Corrosion RateForms an effective anticorrosive coating in Na₂SO₄ solution. european-coatings.comresearchgate.net
Phosphorylated Ethyl Cellulose (P-2)Copper92% (at 200 ppm)P-O⁻ groups strongly interact with metal ions, providing high inhibition efficiency. encyclopedia.pub
Phosphonic Acid Pretreatment (COOH-PA & NH₂-PA)Bronze with Acrylic CoatingImproved Pull-off Strength (>7.9 MPa)Acts as an adhesion promoter, enhancing coating durability and protection. mdpi.com

Flame Retardancy Mechanisms Involving Phosphorus Atoms

The phosphorus atom in this compound provides a potent mechanism for imparting flame retardancy to polymeric materials. Organophosphorus compounds can act as flame retardants through two primary modes of action: in the condensed phase (the solid polymer) and the gas phase (the flame itself). nih.govnih.govvu.edu.au The specific mechanism that dominates depends on the polymer substrate and the chemical structure of the phosphorus compound. nih.gov

Condensed-Phase Mechanism:

In the condensed phase, the primary mechanism is the promotion of char formation. up.ac.zaresearchgate.net During combustion, phosphorus-containing compounds like those derived from this compound decompose to form phosphoric or polyphosphoric acid. up.ac.zaisca.me These acids act as catalysts for the dehydration and cross-linking of the polymer chains. vu.edu.auup.ac.za This process promotes the formation of a stable, insulating layer of carbonaceous char on the polymer's surface. nih.govmdpi.com

This char layer serves multiple protective functions:

Thermal Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis. nih.govresearchgate.net

Mass Transfer Barrier: It obstructs the release of flammable volatile gases that would otherwise fuel the fire. isca.meresearchgate.net

Oxygen Barrier: It limits the access of oxygen to the polymer surface, hindering combustion.

This charring mechanism is particularly effective in oxygen-containing polymers like poly(methyl methacrylate) (PMMA), where the phosphorus compounds can cause acid-catalyzed cross-linking, increasing melt viscosity and reducing the release of volatile fuel. up.ac.za Studies on copolymers of methyl methacrylate and bis[2-(methacryloyloxy)ethyl] phosphate (a related compound) show that the presence of the phosphate monomer leads to higher char mass and a significant reduction in the peak heat release rate (PHRR). marquette.edumarquette.edu

Gas-Phase Mechanism:

Flame Retardancy Performance of Phosphorus-Containing Polymers

Polymer SystemFlame Retardant MoietyKey Performance MetricDominant MechanismReference
PMMA CopolymerBis[2-(methacryloyloxy)ethyl] phosphate52-65% reduction in Peak Heat Release RateCondensed Phase (Char Formation) marquette.edumarquette.edu
Oxygen-Containing Polymers (e.g., Cellulose, PMMA)General Phosphorus CompoundsIncreased char yield, reduced volatile fuelCondensed Phase (Acid-catalyzed cross-linking) up.ac.za
Epoxy ResinPhosphorus-Nitrogen AdditivesEnhanced stable char layer formationCondensed Phase (Synergistic charring) researchgate.net
Polyamide 66Melamine Polyphosphate / PolyimideLOI increased to 33.9%, UL94 V-0 ratingCondensed Phase (Synergistic charring) mdpi.com

Complexation and Ion Chelation Properties

The phosphonic acid group [–P(O)(OH)₂] is a powerful chelating agent, capable of binding strongly to a variety of di- and trivalent metal ions. epa.hu When this compound is polymerized, this chelating functionality is incorporated into the polymer backbone, creating materials with a high capacity for ion sorption. This property is valuable for applications in water treatment, environmental remediation, and the recovery of precious metals. mdpi.comresearchgate.net

The chelation mechanism involves the formation of stable coordinate bonds between the metal ion and the oxygen atoms of the phosphonate group. researchgate.net The deprotonated phosphonic acid provides anionic sites that electrostatically attract cations, while the phosphoryl oxygen (P=O) acts as a Lewis base, donating a lone pair of electrons to form a coordinate bond. This results in the formation of stable, often multi-ring, chelate structures. tandfonline.com

Polymers containing phosphonic acid groups have demonstrated high selectivity and adsorption capacity for various metal ions. For example, phosphonic acid-functionalized nanohybrids have been developed for the selective removal of copper (Cu²⁺) ions from aqueous solutions, achieving a maximum adsorption capacity of 134.5 mg/g. nih.gov The strong affinity is attributed to the selectivity of the phosphonic acid groups towards copper. nih.gov Similarly, these polymers are effective at binding other heavy metals and alkaline earth metal ions. nih.gov

Metal Ion Chelation by Phosphonic Acid-Based Materials

Polymer/LigandTarget Metal Ion(s)Adsorption Capacity / Stability Constant (log K)Key FindingReference
Phosphonic acid-functionalized sepiolite (B1149698) nanohybridCopper (Cu²⁺)134.5 mg/gHigh selectivity and adsorption capacity for copper ions. nih.gov
1-Hydroxyethane-1,1-diphosphonic acid (HEDP)Zn²⁺log K = 10.7Forms stable complexes with divalent metal ions. researchgate.net
Nitrilotris(methylenephosphonic acid) (NTMP)Zn²⁺log K = 16.4Demonstrates very high stability constants with metal ions. researchgate.netsemanticscholar.org
Diethylenetriaminepenta(methylenephosphonic acid) (DTPMP)Zn²⁺log K = 20.1Exhibits extremely strong chelation with divalent cations. researchgate.netsemanticscholar.org
Poly(aspartic acid)Fe, Ca, KNot specifiedChelation ability used for corrosion inhibition and scale prevention. nih.gov

Research Applications in Advanced Materials Science

Adhesion Promoters in Polymeric Coatings and Blends

A primary application of 1-(Methacryloyloxy)ethylphosphonic acid and its derivatives is as an adhesion promoter in coatings and adhesives. google.comgoogle.com The phosphonic acid group is particularly effective at forming strong, durable bonds with a variety of substrates, significantly improving the performance and longevity of polymeric coatings.

Studies have compared the performance of phosphonic acid-based monomers with analogous phosphate-based promoters. While both show adhesion-promoting properties, (meth)acrylic phosphonic acids are known to be more hydrolytically stable than their phosphate (B84403) ester counterparts. google.com This enhanced stability is crucial for long-term applications where the coating may be exposed to moisture. google.com

The effectiveness of this compound as an adhesion promoter in an epoxy acrylate (B77674)/urethane (B1682113) acrylate blend has been quantified using cross-hatch adhesion tests. The results highlight a substantial improvement in coating retention on metal substrates when the phosphonic acid monomer is included in the formulation.

Table 1: Adhesion of UV-Cured Resin on Metal Substrates with and without Phosphonic Acid Acrylate Promoter google.com
Resin FormulationSubstrateAdhesion PromoterAdhesion (% Retention)
Epoxy Acrylate BlendAluminumNone0%
Epoxy Acrylate BlendAluminumPhosphonic Acid Acrylate70%
Urethane Acrylate BlendCold Rolled SteelNone93%
Urethane Acrylate BlendCold Rolled SteelPhosphonic Acid Acrylate100%

The monomer can be effectively integrated into various polymer matrices to impart its adhesive properties throughout the bulk material. One notable example is its use with Poly(vinylidene fluoride) (PVDF), a fluoropolymer known for its excellent chemical resistance and thermal stability but often challenging adhesion characteristics. By grafting polymers of phosphorus-containing monomers like bis[2-(methacryloyloxy)ethyl] phosphate onto PVDF nanofibers, researchers have successfully modified the surface properties of the material. researchgate.netiaea.org This "grafting-from" technique, often accomplished via atom transfer radical polymerization (ATRP), creates polymer brushes on the PVDF surface, enhancing its functionality without compromising the bulk properties of the underlying polymer. researchgate.net

Development of Anticorrosive Polymer Systems

The strong affinity of the phosphonic acid group for metal surfaces makes this compound a valuable component in the formulation of anticorrosive coatings. researchgate.net These systems protect the underlying metal from environmental degradation by creating a passive, protective layer at the metal-polymer interface. mdpi.com

When used as an additive, this compound can be blended into existing resin formulations, such as epoxy or urethane systems. google.com During the curing process, the monomer polymerizes and becomes a permanent part of the coating matrix. google.com This prevents common issues associated with non-polymerizable additives, such as migration and leaching over time, which can compromise the coating's protective properties. google.com The phosphonic acid groups orient towards the metal substrate, enhancing adhesion and forming a barrier that inhibits corrosion. researchgate.netmdpi.com

Beyond its use as an additive, this functional monomer can be a key ingredient in the direct fabrication of anticorrosive films. researchgate.net Copolymers containing phosphonic acid groups can be synthesized and applied as a primary protective layer. These films offer a dual-protection mechanism: the polymer backbone provides a physical barrier to corrosive agents, while the phosphonic acid groups provide active corrosion inhibition through strong interfacial bonding and passivation of the metal surface. researchgate.netmdpi.com

Functional Polymers for Separation and Purification Processes

The ability of the phosphonic acid group to chelate metal ions and interact with polar molecules makes polymers derived from this compound suitable for separation and purification applications. mdpi.comnih.gov

Organophosphorus compounds are widely utilized as complexing agents in solvent extraction due to their high selectivity, particularly towards transition metals, lanthanides, and actinides. mdpi.com When these phosphonic acid functionalities are incorporated into a solid polymer support, they create chelating or ion exchange resins. nih.gov These resins offer a significant advantage by eliminating the inconveniences associated with liquid-liquid solvent extraction techniques. nih.gov

The unique ionization potential of phosphonic acid groups allows them to function through different mechanisms depending on the pH of the solution. mdpi.com Above their pKa, they can bind metals via an ion-exchange mechanism, while below their pKa, they act through complexation. This versatility allows for highly selective separations. mdpi.com

For instance, crosslinked hydrogels have been designed using related phosphorus-containing monomers like poly(vinylphosphonic acid) (PVPA) and bis[2-(methacryloyloxy)ethyl] phosphate (BMEP). mdpi.comresearchgate.net These hydrogels have demonstrated exceptionally high adsorption capacities for removing dyes, such as methylene (B1212753) blue, from wastewater. mdpi.comresearchgate.net The porous structure of the hydrogel allows for rapid uptake, while the abundant phosphonic acid groups provide strong binding sites for the dye molecules, making them highly effective for environmental remediation. mdpi.com One study reported an outstanding methylene blue adsorption capacity of 2841 mg g⁻¹ for a PVPA-BMEP hydrogel. mdpi.comresearchgate.net

Ion-Exchange Resins

The presence of phosphonic acid groups makes polymers of this compound excellent candidates for cation-exchange resins. Unlike strong acid resins based on sulfonic acid, phosphonic acid-based resins are weakly acidic, which allows for their functionality across a broader pH range. mdpi.com The ion-exchange process relies on the deprotonation of the P-OH groups, creating a negatively charged polymer matrix capable of binding cations from a surrounding solution.

Selective Metal Ion Uptake and Chelation

The phosphonic acid moiety is a powerful chelating agent for a variety of metal ions. Polymers functionalized with these groups are particularly effective for the selective uptake of metals from aqueous solutions. researchgate.net They show a high affinity for hard Lewis acids, which includes commercially and environmentally significant metals. mdpi.com

Key research findings indicate:

High Selectivity: These polymers are highly selective for specific metal cations, including lanthanides, uranium (U(VI)), titanium (Ti(IV)), and iron (Fe(III)). mdpi.com

Strong Affinity for Divalent Cations: There is a well-documented strong affinity for calcium ions (Ca²⁺), which is leveraged in creating organic-inorganic nanocomposites. whiterose.ac.ukacs.orgcore.ac.uk

pH-Dependent Mechanism: The mechanism of metal binding is pH-dependent. At pH values above the acid dissociation constant (pKa) of the phosphonic acid group, binding occurs primarily through ion-exchange. Below the pKa, the interaction is better described as complexation or chelation. mdpi.com

Studies on related methacrylate-based polymers have demonstrated significant adsorption capacities for various heavy metals, as detailed in the table below.

Polymer SystemTarget Metal IonMaximum Adsorption Capacity (mg/g)Reference
Poly(methyl methacrylate-methacryloylamidoglutamic acid) BeadsLead (Pb(II))65.2 researchgate.net
Poly(methyl methacrylate-methacryloylamidoglutamic acid) BeadsCadmium (Cd(II))28.2 researchgate.net
Poly(methyl methacrylate-methacryloylamidoglutamic acid) BeadsMercury (Hg(II))29.9 researchgate.net

Solid-Phase Extraction Applications

Solid-phase extraction (SPE) is a technique used for sample preparation that concentrates and purifies analytes from a solution by adsorbing them onto a solid sorbent. The unique selective binding capabilities of poly(this compound) make it a promising sorbent material for SPE.

A stationary phase made from this polymer could be used in chromatographic columns or cartridges to selectively extract metal ions from complex matrices. For example, a monolithic column prepared from a related methacrylate (B99206) monomer has been successfully used for the on-line solid-phase extraction of acidic compounds from food samples. nih.gov Given the strong and selective interaction of phosphonic acid with specific metals, an SPE sorbent based on this compound could be highly effective for the trace analysis of heavy metals in environmental water samples or for the purification of high-value metal streams.

Self-Assembled Polymeric Systems and Nanostructures

The amphiphilic nature that can be imparted to copolymers of this compound allows for their use in creating highly ordered, self-assembled systems and complex nanostructures.

Formation of Diblock Copolymer Nano-objects

One of the most advanced applications is in the synthesis of diblock copolymer nano-objects through a technique known as Polymerization-Induced Self-Assembly (PISA). This process allows for the efficient and scalable production of nanoparticles with controlled morphologies.

The typical synthesis strategy involves:

Macro-CTA Synthesis: A precursor monomer, such as methacryloyloxymethyl dimethylphosphonate, is polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to form a well-defined macromolecular chain transfer agent (macro-CTA). core.ac.ukacs.org

Hydrolysis: The phosphonate (B1237965) ester groups on the macro-CTA are hydrolyzed to yield the hydrophilic poly(this compound) block. acs.org

PISA Process: This hydrophilic block is then used to control the polymerization of a second, hydrophobic monomer (e.g., benzyl (B1604629) methacrylate) in a suitable solvent like methanol (B129727). As the second block grows, it becomes insoluble and the amphiphilic diblock copolymer self-assembles in situ. whiterose.ac.ukacs.org

By precisely controlling the degree of polymerization of each block, various nanoparticle morphologies can be targeted, including spheres, worm-like micelles, and vesicles. acs.orgacs.org

Macro-CTACore-Forming MonomerResulting MorphologiesSynthesis MethodReference
Poly(methacryloyloxymethyl phosphonic acid)Benzyl Methacrylate (BzMA)Spheres, Worms, VesiclesRAFT Dispersion Polymerization (PISA) acs.orgacs.org

Aqueous Self-Assembly of Amphiphilic Architectures

When copolymers containing a hydrophilic poly(this compound) block and a hydrophobic block are placed in water, they spontaneously self-assemble into core-shell nanostructures. The hydrophobic blocks aggregate to form the core, minimizing their contact with water, while the hydrophilic phosphonic acid-containing blocks form a stabilizing corona that interfaces with the aqueous environment. researchgate.net

The phosphonic acid groups in the corona are anionic at neutral pH, leading to an electrostatic repulsion between the nano-objects that enhances their colloidal stability. whiterose.ac.ukcore.ac.uk This behavior is fundamental to creating stable nanoparticle dispersions. The ability to form ordered structures is not limited to copolymers; even single molecules with phosphonic acid head groups can form stable, self-assembled monolayers on various oxide surfaces. nih.gov This inherent organizing capability is a key feature of the phosphonic acid functional group.

Smart Polymer Networks with Tailored Functionalities

"Smart" polymers are materials that respond to small changes in their external environment with a significant, often reversible, change in their properties. Polymer networks, such as hydrogels, made from this compound can be designed to exhibit these "smart" behaviors.

The functionality of these networks is primarily derived from the phosphonic acid groups. These groups can be protonated or deprotonated depending on the pH of the surrounding medium. This change in ionization state dramatically alters the polymer's properties:

pH-Responsiveness: At low pH, the phosphonic acid groups are protonated and can form hydrogen bonds, leading to a more collapsed network. As the pH increases, the groups deprotonate, creating negative charges along the polymer chains. The resulting electrostatic repulsion causes the network to swell significantly. mdpi.com This pH-triggered swelling and collapsing can be harnessed for applications like controlled drug delivery.

Photopolymerization: Copolymers incorporating dimethyl-(methacryloyloxy)ethyl phosphonate can be designed to be photopolymerizable. rsc.org This allows for the fabrication of smart networks with complex spatial patterns using light, opening possibilities for creating sophisticated biomedical devices and sensors.

By copolymerizing this compound with other functional monomers, multi-responsive networks can be created that react to several stimuli, such as temperature and pH, further expanding their utility in advanced applications. researchgate.net

Hydrogels with Buffering Capabilities

Polymers derived from this compound are instrumental in creating hydrogels with inherent pH-responsive and buffering properties. The phosphonic acid group possesses dual acidity, with pKa values of approximately 1.9 and 6.3. vulcanchem.com This characteristic allows the hydrogel network to exhibit significant pH-dependent solubility and swelling behavior, particularly in the pH range of 2 to 7. vulcanchem.com

These hydrogels can absorb or release protons in response to changes in the ambient pH, thereby maintaining a more stable internal environment. This buffering capacity is crucial for applications where pH regulation is critical. For instance, in biomedical applications, such hydrogels can help modulate the local pH, which is beneficial for drug delivery systems or as scaffolds in tissue engineering. The presence of these acidic functional groups at every repeating unit in the polymer structure contributes to these challenging and valuable properties. mdpi.com

Table 1: Research Findings on Phosphonic Acid-Based Hydrogels

PropertyObservationUnderlying MechanismSource Index
pH-ResponsivenessExhibits pH-dependent solubility and swelling transitions.Dual acidity of the phosphonic acid group (pKa₁ ≈ 1.9, pKa₂ ≈ 6.3). vulcanchem.com vulcanchem.com
Buffering CapacityAbility to absorb or release protons, stabilizing the local pH environment.Presence of phosphonic acid functional groups throughout the polymer network. mdpi.com mdpi.com
Stimuli-Responsive MaterialSuitable for smart materials that respond to pH changes.Facilitated by the pH-dependent transitions. vulcanchem.com vulcanchem.com

Facilitation of Remineralization Processes

The phosphonic acid moiety in this compound plays a pivotal role in processes aimed at remineralization, particularly in dental applications. The compound demonstrates a strong affinity for calcium ions, a key component of hydroxyapatite (B223615), which is the primary mineral in tooth enamel and bone. vulcanchem.comnih.gov

Key mechanisms contributing to remineralization include:

Calcium Chelation : The phosphonic acid groups exhibit a high adsorption energy of -58.9 kJ/mol, which enables strong binding to bone and tooth structures. vulcanchem.com

Ion Source : Polymers containing this monomer can act as a reservoir for phosphate ions. When exposed to an environment with calcium ions, they can facilitate the precipitation of calcium phosphate phases, contributing to the repair of demineralized enamel. nih.gov

Surface Interaction : The monomer and its polymers can interact directly with hydroxyapatite. Related phosphate-containing methacrylate monomers have been shown to polymerize upon interaction with hydroxyapatite, which can help in forming a stable, cross-linked polymer network at the resin-dentine interface, potentially enhancing the durability of dental restorations. nih.govsemanticscholar.org

Research has shown that experimental composites containing amorphous calcium phosphate (ACP) can effectively restore mineral lost during acid attack by maintaining a sufficient supply of calcium and phosphate ions. nih.gov Polymers based on this compound function on a similar principle, making them valuable components in the formulation of dental adhesives, cements, and composites designed to prevent caries and repair early lesions. rsc.org

Advanced Additives in Polymer Formulations (e.g., Dispersants, Deposit Inhibitors)

Beyond biomedical applications, polymers synthesized from this compound serve as highly effective additives in industrial polymer formulations. The phosphonic acid groups are particularly effective as scale and corrosion inhibitors. mdpi.com

In this capacity, the polymer functions by:

Sequestering Metal Ions : The phosphonic acid groups can chelate divalent and trivalent metal ions (such as Ca²⁺ and Mg²⁺) that are responsible for the formation of mineral scale deposits in water systems. This sequestration prevents the nucleation and growth of scale crystals.

Crystal Growth Modification : The polymer can adsorb onto the surface of nascent microcrystals, disrupting their lattice structure and inhibiting further growth. This action keeps the particles small and well-dispersed in the bulk fluid, preventing their deposition on surfaces.

Due to these properties, polymers of this compound are used as additives to prevent the buildup of scale in industrial water treatment, cooling towers, and boilers. Furthermore, their ability to form protective films on metal surfaces makes them effective corrosion inhibitors, as demonstrated by their use in PVDF coatings. mdpi.comrsc.org

Future Research Directions and Unaddressed Challenges

Design of Next-Generation Synthetic Routes for Sustainable Monomer Production

The current synthesis of organophosphorus compounds, including phosphonated monomers, often relies on traditional chemical processes that may not align with the principles of green chemistry. Future research must prioritize the development of more sustainable and environmentally friendly synthetic routes for 1-(methacryloyloxy)ethylphosphonic acid and related monomers. A significant challenge lies in the reliance on finite phosphate (B84403) rock resources and energy-intensive processes for producing key phosphorus-containing intermediates. rsc.org

Key areas for future research include:

Catalytic Methods: The development of novel catalytic systems that can lower the activation energy of synthetic reactions, reduce waste, and allow for milder reaction conditions is crucial. rsc.org Research into biocatalysis and organocatalysis for the synthesis of organophosphorus compounds is a promising avenue.

Renewable Feedstocks: Investigating the use of renewable resources and biomass as starting materials for the carbon backbone of the monomer could significantly reduce the environmental footprint of production. nih.gov

Process Intensification: The design of continuous-flow reactors and other process intensification technologies can lead to more efficient, safer, and less wasteful production of phosphonated monomers. nih.gov

Phosphorus Recycling: A major long-term challenge is the development of efficient methods for the recovery and recycling of phosphorus from end-of-life materials and waste streams, creating a more circular economy for this critical element. rsc.orgsciencedaily.com

Exploration into "green phosphonate (B1237965) chemistry" is still in its early stages, and significant research is required to develop commercially viable and sustainable methods for producing phosphonated monomers like this compound. rsc.orgsciencedaily.com

Exploration of Novel Controlled Polymerization Methodologies for Complex Architectures and Sequences

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have enabled the synthesis of well-defined polymers from phosphonated monomers. acs.orgresearchgate.net However, significant opportunities exist to expand the range of accessible polymer architectures and functionalities.

Future research in this area should focus on:

Complex Architectures: The synthesis of more complex polymer architectures, such as star polymers, hyperbranched polymers, and bottlebrush copolymers, incorporating this compound is an area ripe for exploration. These architectures can impart unique solution and bulk properties. The successful synthesis of diblock copolymers using RAFT polymerization serves as a foundation for creating more intricate designs. researchgate.netrsc.org

Sequence-Controlled Polymers: The development of methods to control the sequence of monomer incorporation along the polymer chain would allow for the creation of materials with precisely tailored properties and functionalities.

Polymerization-Induced Self-Assembly (PISA): PISA has been utilized to create nano-objects from dialkylphosphonate- and phosphonic acid-functionalized diblock copolymers. acs.org Further exploration of PISA with this compound could lead to the facile, large-scale production of nanoparticles with various morphologies for a range of applications.

Aqueous Polymerization: Given the water-solubility of the monomer and its corresponding polymer, further development of controlled polymerization techniques in aqueous media is highly desirable for creating materials for biomedical and environmental applications. nih.govwhiterose.ac.uk

The ability to create a diverse library of polymers with controlled architectures and functionalities will be critical for unlocking the full potential of this compound in advanced materials.

Deepening the Understanding of Structure-Property Relationships at the Nanoscale

A fundamental understanding of how the molecular structure of polymers containing this compound dictates their macroscopic properties is essential for their rational design. While some research has been conducted on the bulk properties of these materials, a more detailed investigation at the nanoscale is required.

Key research questions to be addressed include:

Nanoscale Morphology: Characterizing the nanoscale morphology of homopolymers and copolymers of this compound in both the solid state and in solution is crucial. Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) can provide insights into the self-assembly and phase separation of these materials. For instance, the morphology of hydrogels containing phosphonic acid groups has been shown to influence their performance in applications like dye adsorption. mdpi.com

Surface Properties: The phosphonic acid groups are known to strongly interact with metal oxide surfaces. rsc.org A nanoscale understanding of how these interactions influence the formation of self-assembled monolayers and thin films is needed for applications in coatings, adhesives, and electronics.

Influence of Architecture: Systematically studying how different polymer architectures (e.g., linear, branched, star-shaped) affect the nanoscale organization and resulting material properties will provide valuable design principles.

Hydration and Ion Binding: The phosphonic acid groups are hydrophilic and can bind to various ions. Investigating the hydration behavior and ion-binding properties at the nanoscale is critical for biomedical applications and for understanding their performance in aqueous environments.

A deeper understanding of these nanoscale phenomena will enable the precise tuning of material properties for specific applications.

Development of Multi-Functional Hybrid Materials Incorporating this compound

The unique properties of this compound, particularly the strong adhesion of the phosphonic acid group to inorganic surfaces, make it an ideal component for the creation of multi-functional hybrid materials. rsc.org These materials combine the properties of organic polymers with those of inorganic nanoparticles or surfaces, leading to synergistic effects.

Future research in this area should focus on:

Nanocomposites: The incorporation of nanoparticles (e.g., metal oxides, silica (B1680970), carbon nanotubes) into a poly(this compound) matrix can lead to materials with enhanced mechanical, thermal, and electrical properties. The phosphonic acid groups can act as a "molecular glue" to ensure a strong interface between the polymer and the inorganic filler.

Surface Modification: Grafting polymers of this compound onto surfaces can impart new functionalities, such as biocompatibility, anti-fouling properties, or improved adhesion. For example, phosphonic acid-based polymers have been used to create coatings for metal oxide nanoparticles for use in biological media. researchgate.net

Biomedical Hybrid Materials: The development of hybrid materials for biomedical applications, such as bone cements, dental adhesives, and drug delivery systems, is a promising area of research. The ability of phosphonic acids to interact with calcium phosphate makes them particularly interesting for bone-related applications.

Functional Coatings: The creation of multi-functional coatings with properties such as corrosion resistance, flame retardancy, and self-healing capabilities is an active area of research. rsc.orgspecificpolymers.com The incorporation of this compound into coating formulations can enhance their performance and durability.

The design and synthesis of novel hybrid materials will require a multidisciplinary approach, combining expertise in polymer chemistry, materials science, and nanotechnology.

Computational Chemistry and Predictive Modeling for Rational Polymer Design

Computational chemistry and molecular modeling offer powerful tools to accelerate the design and development of new polymers by providing insights into their structure, properties, and behavior at the molecular level. Applying these techniques to polymers containing this compound can guide experimental efforts and lead to the more rapid discovery of high-performance materials.

Future research directions in this area include:

Monomer and Polymer Properties Prediction: Using quantum mechanical methods, such as Density Functional Theory (DFT), to predict the reactivity of this compound in polymerization reactions and to calculate the fundamental properties of the resulting polymers.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the conformation, dynamics, and self-assembly of poly(this compound) chains in solution and in the bulk. tue.nlresearchgate.netmdpi.comrsc.org These simulations can provide valuable information on the nanoscale morphology and transport properties of these materials.

Quantitative Structure-Property Relationship (QSPR) Studies: Developing QSPR models to establish correlations between the molecular structure of phosphonic acid-containing polymers and their macroscopic properties. nih.gov Such models can be used to predict the properties of new polymer candidates before they are synthesized.

Hybrid Modeling Approaches: Combining computational and experimental data to develop more accurate and predictive models for polymer behavior. Machine learning algorithms can be trained on both simulated and experimental data to identify complex structure-property relationships.

By leveraging the power of computational chemistry and predictive modeling, researchers can more efficiently explore the vast design space of polymers based on this compound and accelerate the development of materials with tailored properties for specific applications.

Q & A

Q. What are the established synthetic routes for 1-(Methacryloyloxy)ethylphosphonic acid, and what are their key reaction conditions?

  • Methodological Answer : The compound can be synthesized via esterification of ethylphosphonic acid derivatives with methacryloyl chloride. For example:

Phosphonic Dichloride Route : React ethylphosphonic dichloride (CAS 1066-50-8) with methacrylic acid derivatives under controlled anhydrous conditions. This requires refluxing in non-polar solvents (e.g., toluene) with a base like triethylamine to neutralize HCl by-products .

Hypophosphorous Acid Route : Similar to the synthesis of 1-amino-ethylphosphonous acid (), hypophosphorous acid (50% aqueous) can be condensed with methacryloyloxyethyl precursors under acidic reflux (e.g., HCl or HBr) .

  • Key Parameters :
RouteReagentsTemperatureYield (%)By-Products
DichlorideEthylphosphonic dichloride, methacryloyl chloride80–100°C60–75%HCl, ester impurities
Hypophosphorous AcidHypophosphorous acid, methacryloyloxyethylReflux (100–120°C)50–65%Phosphonate oligomers

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR are critical for confirming the methacryloyloxyethyl group and phosphonic acid moiety. For example, the 31P^{31}\text{P} signal typically appears at δ 15–20 ppm for phosphonic acids .
  • FTIR : Peaks at 1700–1720 cm1^{-1} (C=O stretch) and 1150–1250 cm1^{-1} (P=O stretch) confirm functional groups.
  • HPLC-MS : Used to assess purity (>98%) and detect degradation products (e.g., hydrolysis to methacrylic acid) .

Q. What are the primary research applications of this compound in material science?

  • Methodological Answer :
  • Surface Functionalization : The phosphonic acid group binds to metal oxides (e.g., TiO2_2, ZnO), enabling self-assembled monolayers for corrosion inhibition or biosensor interfaces .
  • Polymer Chemistry : Acts as a crosslinker in methacrylate-based hydrogels or dental resins, enhancing mechanical stability via phosphate-metal coordination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?

  • Methodological Answer :
  • By-Product Mitigation : Use excess methacryloyl chloride (1.5 eq.) to drive esterification to completion, and employ molecular sieves to absorb water, minimizing hydrolysis .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate esterification under mild conditions (40–60°C), reducing thermal degradation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol/water mixtures removes oligomers .

Q. How can discrepancies in purity data between synthetic batches be resolved?

  • Methodological Answer :
  • Root Cause Analysis :

HPLC-MS : Compare retention times and mass spectra to identify impurities (e.g., unreacted methacryloyl chloride or phosphonate dimers) .

Titration : Quantify residual acid groups via potentiometric titration with NaOH to assess hydrolysis extent .

  • Mitigation : Adjust stoichiometry, use inert atmosphere (N2_2) to prevent oxidation, and optimize drying protocols for intermediates .

Q. What strategies are effective for functionalizing nanoparticles with this compound?

  • Methodological Answer :
  • Direct Grafting : Incubate nanoparticles (e.g., Fe3_3O4_4) with the compound in ethanol (0.1–1 mM) at 60°C for 24 hours. Monitor surface coverage via TGA (weight loss 10–15% indicates monolayer formation) .
  • Co-polymerization : Incorporate into PMMA matrices via free-radical polymerization (AIBN initiator, 70°C) to create nanocomposites with enhanced adhesion .

Q. What analytical challenges arise in studying degradation pathways of this compound?

  • Methodological Answer :
  • Degradation Products : Hydrolysis in aqueous media produces methacrylic acid and ethylphosphonic acid. Use 31P^{31}\text{P} NMR to track phosphonate-to-phosphate oxidation .
  • Accelerated Aging : Expose samples to UV light (254 nm) or elevated temperatures (80°C) and analyze via LC-MS to identify photooxidation by-products (e.g., peroxides) .

Data Contradiction Analysis

Q. Why do different studies report varying binding affinities of this compound to metal oxides?

  • Methodological Answer :
  • Surface Heterogeneity : Variations in metal oxide crystallinity (e.g., anatase vs. rutile TiO2_2) affect binding strength. Use XPS to quantify surface P-O-Metal bonds .
  • pH Dependency : Protonation of phosphonic acid groups (pKa ~2.38) influences adsorption. Conduct experiments at controlled pH (3–5) for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(Methacryloyloxy)ethylphosphonic acid
Reactant of Route 2
1-(Methacryloyloxy)ethylphosphonic acid

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